

Structural Analysis of N(5)-Hydroxy-L-arginine: A Technical Guide

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Compound of Interest

Compound Name: *N(5)-Hydroxy-L-arginine*

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N(5)-Hydroxy-L-arginine (NOHA) is a critical intermediate in the biosynthesis of nitric oxide (NO) from L-arginine, a reaction catalyzed by the nitric oxide synthase (NOS) family of enzymes.[1][2][3] A thorough understanding of the structural characteristics of NOHA is paramount for elucidating the mechanism of NO synthesis and for the rational design of novel NOS inhibitors and modulators. This technical guide provides a comprehensive overview of the structural analysis of **N(5)-Hydroxy-L-arginine**, consolidating key data from crystallographic and spectroscopic studies.

Molecular and Physicochemical Properties

N(5)-Hydroxy-L-arginine, also known as N ω -hydroxy-L-arginine, is an alpha-amino acid with the chemical formula C₆H₁₄N₄O₃. [4] Its structure is characterized by the presence of a hydroxylated guanidinium group, which plays a pivotal role in its biological activity.

Property	Value	Source
Molecular Formula	C6H14N4O3	[4]
Molecular Weight	190.20 g/mol	[4]
IUPAC Name	(2S)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid	[4]
PubChem CID	123895	[4]
logP	-2.567	[4]
pKa (Strongest Acidic)	2.2	
pKa (Strongest Basic)	9.23	

Crystallographic Analysis

The three-dimensional structure of **N(5)-Hydroxy-L-arginine** has been determined in complex with neuronal nitric oxide synthase (nNOS) through X-ray crystallography at resolutions of 1.91 to 2.2 Å.[1] These studies provide crucial insights into the conformation of NOHA within the active site of the enzyme.

A significant finding from the crystal structure is the geometry of the hydroxylated guanidinium group. The hydroxyl group (OH) deviates substantially from the plane of the guanidinium moiety. This indicates that the N ω nitrogen atom, to which the hydroxyl group is attached, possesses a significant sp³ hybridization character. This geometry is distinct from the planar sp² hybridized guanidinium group of L-arginine.[1] This specific conformation allows the hydroxyl group to donate a hydrogen bond to the proximal oxygen of a heme-bound dioxygen complex, an interaction critical for the catalytic mechanism of NOS.[1]

Spectroscopic Characterization

Spectroscopic techniques are vital for the identification and quantification of **N(5)-Hydroxy-L-arginine** in biological samples.

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) has been established as a robust method for the quantitative analysis of NOHA.[5] Due to the polar nature of NOHA, derivatization is necessary to improve its volatility and chromatographic behavior. A validated stable-isotope dilution GC-MS method utilizes a two-step derivatization process.[5]

Mass spectral data for **N(5)-Hydroxy-L-arginine** has also been documented in public databases.

Precursor Ion	Collision Energy	Key Fragment Ions (m/z)
[M+H] ⁺	Not specified	173.1, 158.1, 116.1
[M-H] ⁻	Not specified	171.2, 156.2, 131.3

Data sourced from PubChem CID 123895.[4]

Vibrational Spectroscopy

While specific infrared (IR) and Raman spectroscopic data for **N(5)-Hydroxy-L-arginine** are not extensively detailed in the provided search results, studies on the parent molecule, L-arginine, offer a comparative baseline for vibrational mode assignments. For L-arginine, characteristic bands for NH stretching, CH stretching, and various bending and rocking motions have been identified.[6]

Experimental Protocols

X-ray Crystallography of nNOS-NOHA Complex

The following protocol provides a general overview of the methodology used to obtain the crystal structure of the neuronal nitric oxide synthase (nNOS) heme domain in complex with **N(5)-Hydroxy-L-arginine** (NHA).[1]

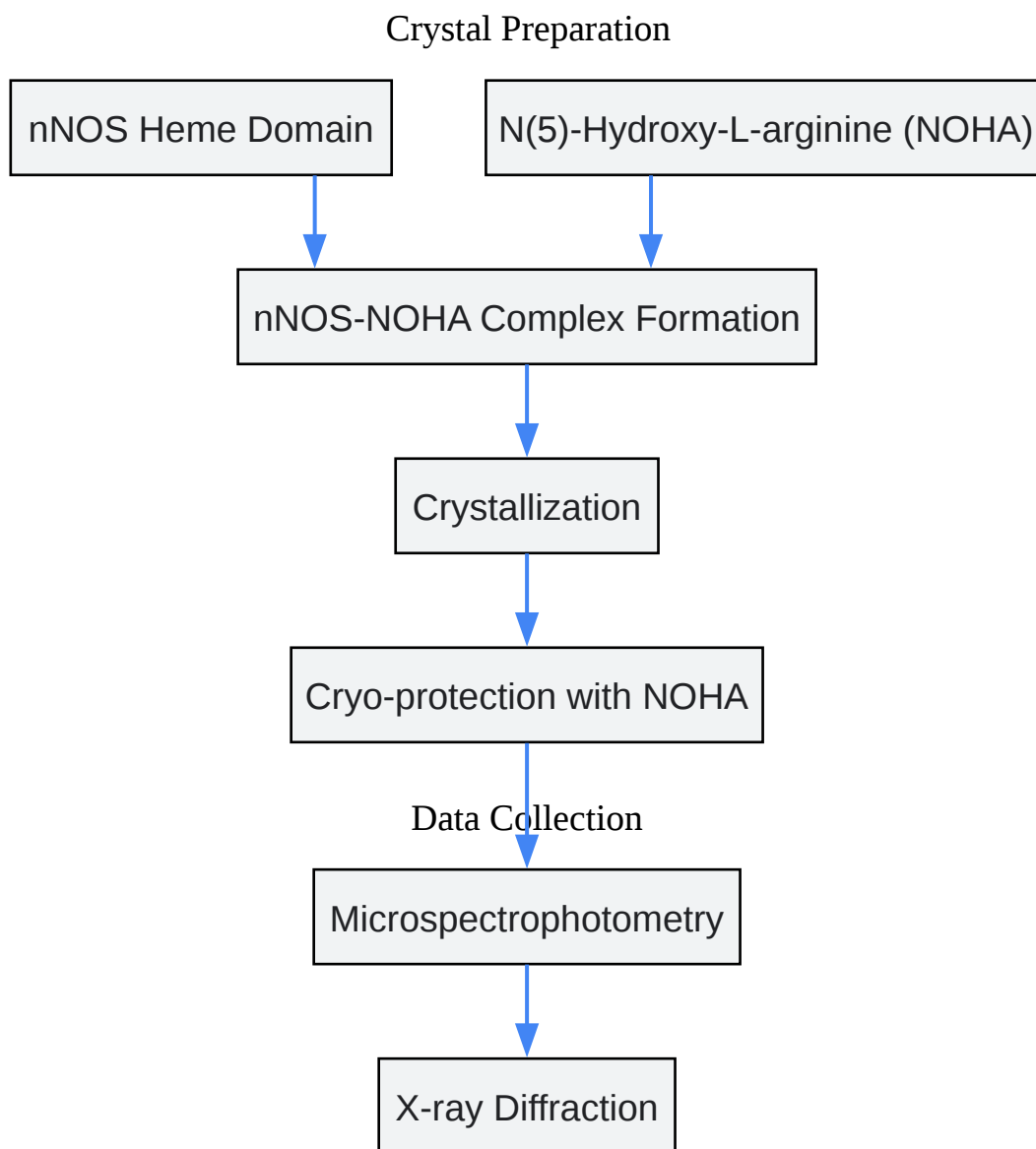
Protein and Crystal Preparation:

- Crystals of the nNOS heme domain are grown based on previously established conditions.
- To form the nNOS-NHA complex, 5 mM of L-NHA is added to the protein sample (e.g., 9.0 mg/ml or 186 μ M).

- The mixture is then used for crystallization setups.
- To prevent the loss of the substrate during cryo-protection, 1-3 mM L-NHA is included in the cryo-protectant solution.

Data Collection:

- Microspectrophotometry is used to confirm the reduced redox state of the enzyme and the status of any diatomic ligand complexes during X-ray diffraction data collection.
- X-ray diffraction data is collected from the prepared crystals.



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Workflow for X-ray Crystallography of nNOS-NOHA Complex.

GC-MS Quantification of NOHA

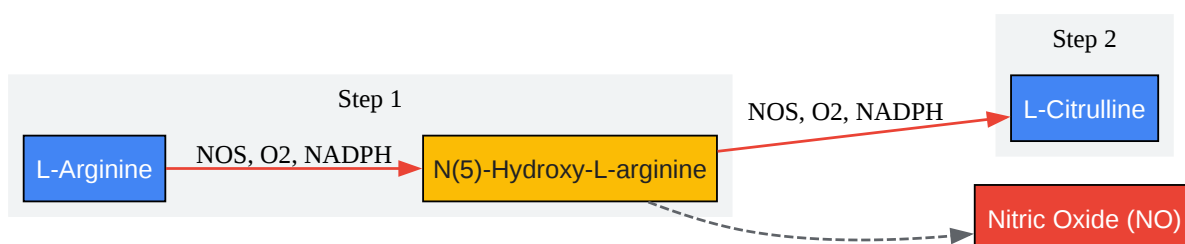
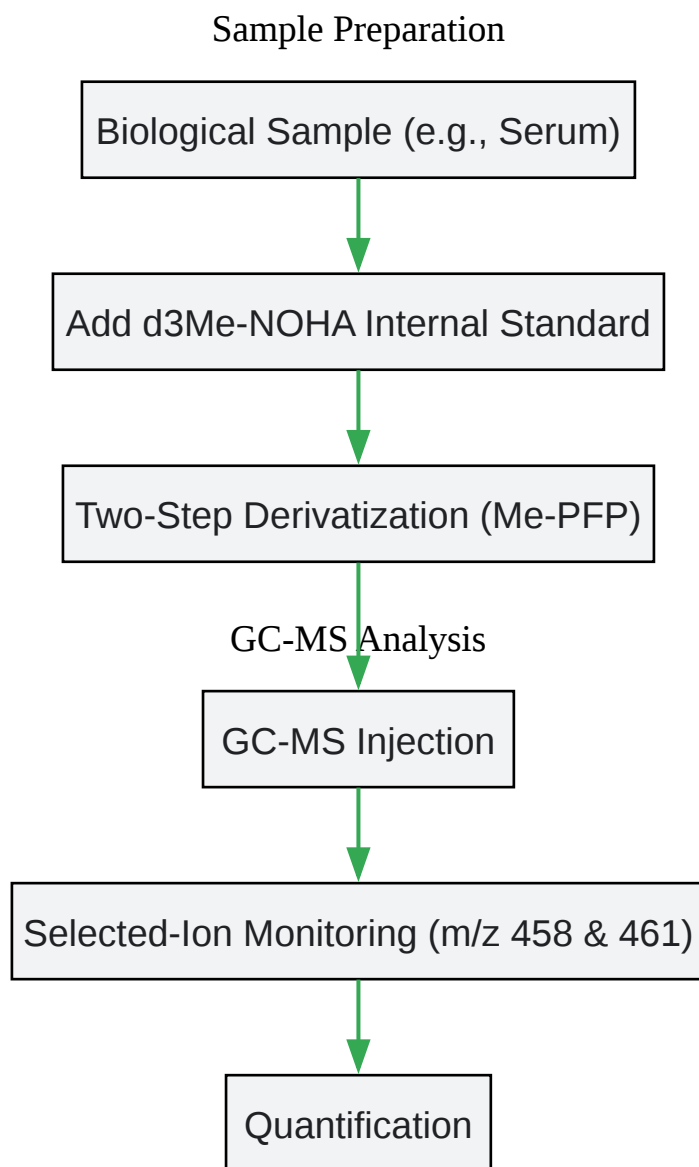
This protocol outlines the key steps for the quantitative determination of NOHA in biological samples using a stable-isotope dilution GC-MS method.[5]

Sample Preparation and Derivatization:

- Aliquots of the biological sample (e.g., 10 μ L of human serum or urine) are used.
- A deuterated internal standard, such as trideuteromethyl ester NOHA (d3Me-NOHA), is added to the sample.
- A two-step derivatization is performed to create the methyl ester pentafluoropropionyl (PFP) derivatives of NOHA. This results in the formation of a methyl ester-NG,N δ ,N α -pentafluoropropionyl derivative (Me-(PFP)3), where the NG-hydroxy group remains underivatized.

GC-MS Analysis:

- The derivatized sample is injected into the GC-MS system.
- Selected-ion monitoring (SIM) in the negative-ion chemical ionization mode is used for detection.
- The mass-to-charge ratio (m/z) of 458 is monitored for endogenous NOHA, and m/z 461 for the d3Me-NOHA internal standard.
- Quantification is achieved by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.



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